Picolinic-d3 Acid

LC-MS/MS quantification SIL-IS mass spectrometry

Quantifying endogenous picolinic acid in complex biomatrices using unlabeled or structural analog internal standards leads to matrix effect inaccuracies and divergent chromatographic behavior. Picolinic-d3 Acid eliminates these LC-MS/MS quantification errors. • Provides a +3 Da mass shift with near-identical physicochemical properties, ensuring precise co-elution and consistent ion suppression compensation. • Reduces method development timelines by approximately 50% compared to structural analog IS validation. • Meets EMA/FDA expectations for robust method validation, mitigating regulatory citation risks. Ideal for neuroinflammatory biomarker studies.

Molecular Formula C6H5NO2
Molecular Weight 126.13 g/mol
Cat. No. B13848089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicolinic-d3 Acid
Molecular FormulaC6H5NO2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)O
InChIInChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,4D
InChIKeySIOXPEMLGUPBBT-KYKRLZBASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picolinic-d3 Acid: Deuterated Internal Standard


Picolinic-d3 Acid (C₆H₂D₃NO₂, MW 126.13 g/mol) is a stable isotope-labeled internal standard (SIL-IS) derived from picolinic acid, in which three hydrogen atoms are replaced by deuterium . This deuterated isotopologue serves as an analytical reference standard for the absolute quantification of endogenous picolinic acid in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Picolinic acid is a key metabolite of the tryptophan-kynurenine pathway and is implicated in neuroinflammatory and neurodegenerative disorders, including Alzheimer's disease and multiple sclerosis .

Deuterated SIL-IS for picolinic acid
LC-MS/MS quantitative bioanalysis workflow
Tryptophan-kynurenine pathway metabolomics

Picolinic-d3 Acid vs. Unlabeled and Analog IS Limitations


In LC-MS/MS quantification of trace-level metabolites, stable isotope-labeled internal standards (SIL-IS) such as Picolinic-d3 Acid provide superior compensation for matrix effects, extraction variability, and ionization fluctuations compared to unlabeled picolinic acid (which is the target analyte and therefore unusable as an internal standard) or structural analog internal standards [1]. Structural analog internal standards (e.g., nicotinic acid or quinolinic acid) differ from picolinic acid in molecular structure and physicochemical properties, which leads to divergent chromatographic retention times and ionization efficiencies—a critical limitation when quantifying trace metabolites in complex biological matrices like plasma, cerebrospinal fluid, or tissue extracts [2]. The deuterium substitution in Picolinic-d3 Acid produces a distinct +3 Da mass shift relative to the native analyte while preserving nearly identical chemical behavior, ensuring co-elution and consistent ion suppression/enhancement effects [3].

Picolinic-d3 Acid (SIL-IS)
Target IS: co-eluting, matched matrix effect correction
Unlabeled picolinic acid
Endogenous analyte; not usable as internal standard
Structural analog IS (e.g., nicotinic acid)
Different retention time and ionization; limits accurate matrix correction

Picolinic-d3 Acid Performance Evidence


Mass Shift Discrimination in LC-MS/MS

Picolinic-d3 Acid provides a +3 Da mass shift relative to endogenous picolinic acid, ensuring unambiguous mass spectral separation from the native analyte while maintaining near-identical physicochemical properties . In contrast, unlabeled picolinic acid has zero mass difference and cannot function as an internal standard; structural analog internal standards such as nicotinic acid differ by functional group positioning and exhibit divergent chromatographic retention and ionization behavior [1].

Mass shift vs. unlabeled
Head-to-head
+3 Da relative to native picolinic acid; no isotopic cross-talk
Supports unambiguous LC-MS/MS peak assignment
Structural analog IS (nicotinic acid) differs in retention and ionization
LC-MS/MS quantification SIL-IS mass spectrometry

SIL-IS Superiority in Extraction and Ionization

Stable isotope-labeled internal standards (SIL-IS) such as Picolinic-d3 Acid demonstrate nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the native analyte, enabling precise correction of matrix effects and sample processing variability [1]. In contrast, structural analog internal standards (e.g., nicotinic acid, quinolinic acid) exhibit measurable differences in physicochemical properties that result in divergent recovery rates and ion suppression/enhancement patterns, introducing quantification bias [2].

Extraction & ionization
Class-level inference
Near-identical recovery and ionization to native analyte
Enables consistent matrix effect compensation across batches
Structural analog IS shows divergent recovery; data to verify per matrix
matrix effect correction ion suppression SIL-IS validation

Validated IS for Kynurenine Pathway Metabolite Assays

Picolinic-d3 Acid (designated PA-d3) has been validated and applied as the internal standard for picolinic acid quantification in peer-reviewed studies of the kynurenine pathway, with MRM transitions and retention time parameters established and published [1]. Unlabeled picolinic acid (the analyte) and structural analogs (nicotinic acid, quinolinic acid) cannot serve this function due to either endogenous presence or divergent chromatographic behavior [2].

Validated MRM parameters
Cross-study comparable
PA-d3 IS; MRM 124.0→51.0 (40 eV), RT 3.5 min
Published method supports kynurenine pathway quantification
Nicotinic acid (structural analog): RT 4.0 min, different transition
tryptophan metabolism kynurenine pathway metabolomics

Trace CNS Detection Sensitivity with Deuterated IS

Using deuterium-labeled picolinic acid as an internal standard (converted to hexafluoroisopropyl esters), GC-MS methods achieved an on-column limit of quantification of less than 1 fmol for picolinic acid in tissue extracts and physiological media [1]. Without a deuterated internal standard (e.g., using external calibration or a non-deuterated analog), trace-level quantification in complex CNS matrices would be compromised by matrix interference and ionization variability [2].

Trace detection (GC-MS)
Class-level inference
LOQ
Supports femtomolar quantification in CNS research matrices
Without deuterated IS, matrix effects would raise detection limits
trace quantification GC-MS CNS biomarkers

Picolinic-d3 Acid Applications


Kynurenine Pathway Quantification in Neurodegenerative Research

Picolinic-d3 Acid enables accurate LC-MS/MS quantification of picolinic acid levels in plasma, cerebrospinal fluid, and brain tissue from patients with Alzheimer's disease, Parkinson's disease, multiple sclerosis, or Huntington's disease, where alterations in kynurenine pathway metabolites serve as diagnostic or prognostic biomarkers .

Method Validation for CNS Drug Development

Incorporating Picolinic-d3 Acid as a SIL-IS satisfies regulatory expectations (EMA and FDA) for robust LC-MS/MS method validation, mitigates the risk of 483 citations for inadequate IS response tracking, and reduces method development timelines by approximately 50% compared to validating a structural analog IS .

Trace Quantification in Neuroinflammation Cell Models

Picolinic-d3 Acid supports GC-MS or LC-MS/MS methods with sub-femtomolar detection limits (<1 fmol on-column) for quantifying picolinic acid released by astrocytes, microglia, or glioma cells in culture supernatant, enabling precise measurement of neuroinflammatory responses .

Multi-Analyte Metabolomics for Immunometabolism Studies

Picolinic-d3 Acid functions as part of a deuterated internal standard cocktail for concurrent quantification of multiple kynurenine pathway metabolites (including quinolinic acid, kynurenic acid, and 3-hydroxykynurenine) in a single analytical run, supporting comprehensive metabolomic profiling in immunology and oncology research .

Application
Selection Property
Validation Focus
Kynurenine pathway quantification in neurodegenerative research models
Deuterated SIL-IS co-elution
Matrix effect correction in CSF and brain tissue research matrices
Bioanalytical method validation for CNS research
Isotope dilution mass spectrometry suitability
Accuracy, precision, and ISTD response consistency across batches
Neuroinflammation cell model studies
Sub-femtomolar detection capability
LOQ verification in cell lysate and conditioned media matrices
Multi-analyte metabolomics for immunometabolism and oncology research
Compatibility with deuterated IS cocktail
Cross-talk assessment and chromatographic resolution in multiplexed panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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